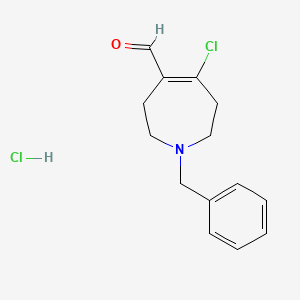
1-benzyl-5-chloro-2,3,6,7-tetrahydro-1H-azepine-4-carbaldehyde hydrochloride
Cat. No. B8666559
M. Wt: 286.2 g/mol
InChI Key: FXABBFMKFYNANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05827849
Procedure details


Prepared from 1-benzylhexahydro-4-azepinone hydrochloride by reaction with dimethylformamide/phosphorus oxychloride in methylene chloride at 20°-35° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dimethylformamide phosphorus oxychloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH2:2]([N:9]1[CH2:15][CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)[CH:19]=[O:20].P(Cl)(Cl)([Cl:24])=O>C(Cl)Cl>[ClH:24].[CH2:2]([N:9]1[CH2:15][CH2:14][C:13]([CH:19]=[O:20])=[C:12]([Cl:1])[CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCC(CCC1)=O
|
|
Name
|
dimethylformamide phosphorus oxychloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C.P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCC(=C(CC1)C=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
